3-bromo-4,5-dihydro-1,2-oxazole
Description
3-Bromo-4,5-dihydro-1,2-oxazole is a heterocyclic compound featuring a partially saturated oxazole ring with a bromine atom at the 3-position. Its molecular formula is C₃H₄BrNO, and it serves as a versatile intermediate in organic synthesis. The bromine substituent enhances its reactivity, making it valuable for cross-coupling reactions and further functionalization . Derivatives of this core structure are explored for diverse applications, including agrochemicals, pharmaceuticals, and materials science.
Properties
CAS No. |
288370-87-6 |
|---|---|
Molecular Formula |
C3H4BrNO |
Molecular Weight |
150 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction of Dibromoformoxime with 2-Methylpropene
The primary industrial method for synthesizing 3-bromo-5,5-dimethyl-4,5-dihydro-1,2-oxazole involves the reaction of dibromoformoxime (CBr₂NOH) with 2-methylpropene (isobutylene) in the presence of a base. This reaction proceeds via a [3+2] cycloaddition mechanism, forming the dihydroisoxazole ring while introducing bromine at the 3-position.
Reaction Conditions:
-
Solvents: Non-polar or weakly polar solvents such as toluene, diethyl ether, or methyl acetate are preferred to stabilize intermediates.
-
Bases: Alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., Na₂CO₃) are used to deprotonate dibromoformoxime, enhancing nucleophilicity.
-
Temperature: Optimal yields (≥90%) are achieved at 0–20°C, while higher temperatures promote side reactions.
Example Protocol (Patent WO2006038657A1):
-
Suspend 84.0 g (2.1 mol) of NaOH in 350 mL of isopropyl ether.
-
Cool the mixture to <5°C and introduce 78.6 g (1.4 mol) of 2-methylpropene over 3 hours.
-
Age the reaction at 0–5°C for 2 hours, then quench with 210 mL of water.
-
Extract the organic layer, wash with water and brine, and dry over Na₂SO₄.
-
Isolate the product via distillation under reduced pressure (50°C at 0.7 kPa).
Comparison with Dichloroformoxime Analogues
Replacing dibromoformoxime with dichloroformoxime (CCl₂NOH) under identical conditions results in significantly lower yields (<30%) due to reduced electrophilicity and competing hydrolysis. This highlights the critical role of bromine in facilitating cyclization.
Solvent and Base Optimization
Solvent Effects
The choice of solvent profoundly impacts reaction kinetics and product purity:
| Solvent Class | Examples | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethers | Diethyl ether, Dioxane | 89–91 | ≥98 |
| Hydrocarbons | Toluene, Xylene | 85–88 | 95–97 |
| Esters | Ethyl acetate | 82–84 | 93–95 |
Data adapted from WO2006038657A1.
Ethers provide optimal polarity for stabilizing the transition state, while esters introduce minor steric hindrance.
Base Selection
Strong bases (e.g., NaOH) achieve complete deprotonation of dibromoformoxime, whereas weaker bases (e.g., NaHCO₃) prolong reaction times:
| Base | Reaction Time (h) | Yield (%) |
|---|---|---|
| NaOH | 3–5 | 89–91 |
| KOH | 4–6 | 87–89 |
| Na₂CO₃ | 8–10 | 75–78 |
Industrial-Scale Process Design
Waste Management
The process generates aqueous waste containing NaBr, which is reclaimed via crystallization (≥95% recovery). Organic phases are recycled after distillation, achieving a solvent recovery rate of 88–92%.
Alternative Synthetic Routes
Cyclodehydration of β-Hydroxy Amides
Burgess’ reagent-mediated cyclodehydration offers a potential pathway but remains unexplored for the target compound. This method typically achieves 65–72% yields for analogous oxazolines.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted oxazoles .
Scientific Research Applications
3-Bromo-4,5-dihydro-1,2-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets, leading to changes in their activity and function . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of 4,5-dihydro-1,2-oxazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 3-Bromo-4,5-dihydro-1,2-oxazole Derivatives
Physicochemical and Electronic Effects
- Electron-Withdrawing Groups (EWGs) : Bromine and chlorine enhance electrophilicity, facilitating nucleophilic substitutions. For example, 3-(5-bromo-2-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole exhibits high lipophilicity (XLogP3: 3.5), favoring membrane penetration .
- Steric Effects : Bulky substituents like tert-butyl (e.g., 3-bromo-5-(tert-butyl)-4,5-dihydroisoxazole ) may hinder enzymatic degradation, improving compound stability .
Research Findings and Industrial Relevance
Q & A
Q. What hybrid approaches integrate this compound into multifunctional pharmacophores?
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